(+)-Isoalantolactone

Description

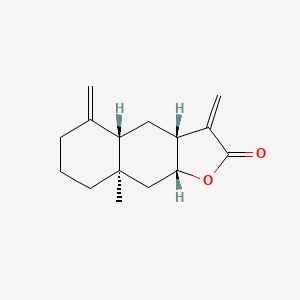

Structure

3D Structure

Properties

IUPAC Name |

(3aR,4aS,8aR,9aR)-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h11-13H,1-2,4-8H2,3H3/t11-,12+,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUANYCQTOGILD-QVHKTLOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(=C)C1CC3C(C2)OC(=O)C3=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC(=C)[C@@H]1C[C@H]3[C@@H](C2)OC(=O)C3=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-17-7, 4677-48-9 | |

| Record name | (+)-Isoalantolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoalantolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoalantolactone, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004677489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 470-17-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 470-17-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOALANTOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYH07P620U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOALANTOLACTONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTF89ZHT7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (+)-Isoalantolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (+)-Isoalantolactone, a sesquiterpene lactone of significant interest in medicinal chemistry and drug development. The information is presented to facilitate research and development activities by providing key data in a structured format, detailed experimental protocols, and visualizations of its biological interactions.

Chemical and Physical Properties

This compound, a naturally occurring sesquiterpene lactone, possesses a range of physicochemical properties that are critical for its handling, formulation, and biological activity. A summary of these properties is presented below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 470-17-7 | [1][2][3][4] |

| Molecular Formula | C₁₅H₂₀O₂ | [1] |

| Molecular Weight | 232.32 g/mol | |

| Appearance | White crystalline powder, Colorless needle crystal (from acetone) | |

| Melting Point | 108-115 °C | |

| Boiling Point (est.) | 364.00 to 365.00 °C @ 760.00 mm Hg | |

| logP (o/w) | 3.420 | |

| Specific Rotation (α) | +172° (in CHCl₃) |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Insoluble (35.49 mg/L @ 25 °C) | |

| Chloroform | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble (up to 46-50 mg/mL) | |

| Ethanol | Soluble (up to 30 mg/ml) | |

| Diethyl Ether | Soluble | |

| Benzene | Soluble | |

| Petroleum Ether | Slightly soluble |

Table 3: Spectroscopic Data of this compound

| Technique | Data | Source(s) |

| ¹H-NMR | Conforms to structure | |

| ¹³C-NMR | Conforms to structure | |

| Mass Spectrometry (MS) | Molecular Ion [M+H]⁺ observed | |

| UV Absorption | Exhibits UV absorption between 210-350 nm |

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of this compound.

2.1. Melting Point Determination (Capillary Method)

-

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, mortar and pestle.

-

Procedure:

-

Ensure the this compound sample is dry and finely powdered using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂).

-

The melting point range is reported as T₁ - T₂. For a pure sample, this range should be narrow (0.5-2 °C).

-

2.2. Solubility Determination (Shake-Flask Method)

-

Principle: This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature by allowing a saturated solution to reach equilibrium.

-

Apparatus: Vials with screw caps, analytical balance, orbital shaker or magnetic stirrer, centrifuge, spectrophotometer or HPLC system.

-

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent to be tested.

-

Seal the vial and place it in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Centrifuge the sample to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method such as UV-Vis spectroscopy or HPLC.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for structural elucidation.

-

Apparatus: NMR spectrometer, NMR tubes, deuterated solvents (e.g., CDCl₃, DMSO-d₆).

-

Procedure for ¹H and ¹³C NMR:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, as it is a good solvent for this compound) in a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum. Standard acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Process the ¹H NMR data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is typically performed. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Process the ¹³C NMR data similarly to the ¹H spectrum, and reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

2.4. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Principle: LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry to identify and quantify compounds in a mixture.

-

Apparatus: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap), appropriate HPLC column (e.g., C18), mobile phase solvents (e.g., acetonitrile, water with formic acid).

-

Procedure:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

-

Set up the HPLC method, including the mobile phase gradient, flow rate, and column temperature. A typical reversed-phase gradient might run from water/acetonitrile with 0.1% formic acid.

-

Set the mass spectrometer parameters, including the ionization mode (positive or negative electrospray ionization, ESI), mass range, and fragmentation energy (for MS/MS).

-

Inject the sample into the LC-MS system.

-

Analyze the resulting data to determine the retention time and the mass-to-charge ratio (m/z) of the parent ion and any fragment ions. This confirms the molecular weight and provides structural information.

-

Biological Activity and Signaling Pathways

This compound has been shown to exhibit a variety of biological activities, including anti-inflammatory and anticancer effects. These activities are often attributed to its interaction with key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

3.1. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. This compound has been reported to inhibit this pathway.

Caption: Inhibition of the NF-κB pathway by this compound.

3.2. Modulation of the MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate the activity of key components of this pathway, such as ERK, JNK, and p38.

Caption: Modulation of the MAPK/ERK pathway by this compound.

Experimental Workflow for Investigating Pathway Inhibition

Caption: Workflow for analyzing signaling pathway inhibition.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. Signal Transduction Pathways: MAP Kinases - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

An In-depth Technical Guide to the Biological Activities of Isoalantolactone

A Sesquiterpene Lactone with Diverse Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoalantolactone (IATL), a naturally occurring sesquiterpene lactone primarily isolated from the roots of Inula helenium and other related plant species, has emerged as a compound of significant interest in pharmacological research.[1][2][3][4] This technical guide provides a comprehensive overview of the diverse biological activities of isoalantolactone, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. We delve into the molecular mechanisms and signaling pathways that underpin these effects, present quantitative data from various studies in a structured format, and provide detailed experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Sesquiterpene lactones are a class of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring. Isoalantolactone, an eudesmane-type sesquiterpene lactone, has a long history of use in traditional medicine.[1] Modern scientific investigation has revealed a broad spectrum of pharmacological activities, making it a promising candidate for the development of novel therapeutics. This guide will explore the key biological activities of isoalantolactone, the signaling pathways it modulates, and the experimental methodologies used to elucidate these properties.

Anticancer Activity

Isoalantolactone exhibits potent cytotoxic and pro-apoptotic effects across a wide range of cancer cell lines, including but not limited to prostate, pancreatic, lung, ovarian, and colon cancers. Its anticancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Induction of Apoptosis

A primary mechanism of isoalantolactone's anticancer activity is the induction of programmed cell death, or apoptosis. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

-

Intrinsic Pathway: Isoalantolactone has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. This, in turn, activates a cascade of caspases, including caspase-3 and caspase-9, ultimately leading to apoptosis. The expression of pro-apoptotic proteins like Bax is upregulated, while the expression of anti-apoptotic proteins such as Bcl-2 is downregulated.

-

Extrinsic Pathway: In some cancer cell lines, isoalantolactone can upregulate the expression of death receptors, such as DR5, on the cell surface. This sensitization to extrinsic death signals contributes to the overall apoptotic effect.

Cell Cycle Arrest

Isoalantolactone can induce cell cycle arrest, primarily at the G1 or S phase, in various cancer cells. This prevents cancer cell proliferation and provides a window for apoptotic mechanisms to take effect.

Generation of Reactive Oxygen Species (ROS)

A key event in isoalantolactone-induced apoptosis is the significant elevation of intracellular reactive oxygen species (ROS). This oxidative stress can damage cellular components and trigger apoptotic signaling pathways. The pro-apoptotic effects of isoalantolactone can often be reversed by treatment with ROS scavengers like N-acetylcysteine (NAC).

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic effects of isoalantolactone on various cancer cell lines, as indicated by IC50 values.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PANC-1 | Pancreatic Cancer | 8.15 ± 1.16 | |

| HeLa | Cervical Cancer | 8.15 ± 1.16 | |

| DU145 | Prostate Cancer | Not specified | |

| PC-3 | Prostate Cancer | Not specified | |

| LNCaP | Prostate Cancer | Not specified | |

| SK-MES-1 | Lung Squamous Carcinoma | Not specified | |

| ECA109 | Esophageal Cancer | Not specified | |

| NCCIT | Testicular Cancer | Not specified | |

| NTERA2 | Testicular Cancer | Not specified |

Anti-inflammatory Activity

Isoalantolactone demonstrates significant anti-inflammatory properties by modulating key inflammatory signaling pathways.

Inhibition of the NF-κB Pathway

A central mechanism of isoalantolactone's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. It has been shown to inhibit the phosphorylation of IKK and the degradation of IκB, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6.

Modulation of Other Inflammatory Pathways

Isoalantolactone has also been reported to inhibit the ubiquitination of TRAF6, an upstream regulator of NF-κB, further contributing to its anti-inflammatory effects.

Antimicrobial Activity

Isoalantolactone exhibits a range of antimicrobial activities against bacteria and fungi.

Antibacterial Activity

While isoalantolactone may show weak direct antibacterial activity against some Gram-negative bacteria, it has been found to act as an inhibitor of MCR-1, an enzyme that confers resistance to colistin. This suggests a potential role for isoalantolactone in overcoming antibiotic resistance. It also shows activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Antifungal Activity

Isoalantolactone has demonstrated antifungal activity against various fungal strains, including Candida albicans. Its mechanism may involve the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of isoalantolactone against various microorganisms.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis | Bacterium | 32 | |

| Bacillus subtilis | Bacterium | 100-425 | |

| Escherichia coli | Bacterium | 100-425 | |

| Pseudomonas fluorescens | Bacterium | 100-425 | |

| Sarcina lentus | Bacterium | 100-425 | |

| Staphylococcus aureus | Bacterium | 100-425 | |

| Candida albicans | Fungus | >128 |

Signaling Pathways Modulated by Isoalantolactone

Isoalantolactone exerts its biological effects by modulating several key signaling pathways.

ROS-Mediated Apoptosis Pathway

Caption: ROS-mediated apoptosis pathway induced by Isoalantolactone.

NF-κB Inhibition Pathway

Caption: Inhibition of the NF-κB signaling pathway by Isoalantolactone.

STAT3 Inhibition Pathway

Caption: Inhibition of the STAT3 signaling pathway by Isoalantolactone.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Isoalantolactone stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of isoalantolactone (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

-

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete culture medium

-

Isoalantolactone

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with isoalantolactone as described for the MTT assay.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 × 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Western Blot Analysis for Signaling Proteins

This technique is used to detect specific proteins in a sample and assess their expression levels.

-

Materials:

-

Cell culture dishes

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-STAT3, STAT3, NF-κB p65, Bcl-2, Bax, Caspase-3, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with isoalantolactone, then lyse them in RIPA buffer.

-

Determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Isoalantolactone stock solution

-

Microplate reader or visual inspection

-

-

Procedure:

-

Perform serial two-fold dilutions of isoalantolactone in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism with no drug) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is the lowest concentration of isoalantolactone that completely inhibits visible growth of the microorganism.

-

Conclusion and Future Directions

Isoalantolactone is a promising natural compound with a remarkable range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. Its ability to modulate multiple key signaling pathways, such as NF-κB, STAT3, and ROS-mediated apoptosis, underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development. Future studies should focus on in vivo efficacy and safety profiling, as well as the potential for synergistic combinations with existing therapies. The development of novel derivatives of isoalantolactone could also lead to compounds with enhanced potency and selectivity. Continued investigation into this fascinating molecule is warranted to fully unlock its potential for the treatment of various human diseases.

References

Review of (+)-Isoalantolactone pharmacological effects

An In-depth Technical Guide to the Pharmacological Effects of (+)-Isoalantolactone

Introduction

This compound (IAL) is a naturally occurring sesquiterpene lactone, a class of compounds characterized by a 15-carbon skeleton.[1] It is primarily extracted from the roots and leaves of various plants belonging to the Asteraceae family, most notably Inula helenium (elecampane), Inula japonica, and Inula racemosa.[2][3] These plants have a long history of use in traditional medicine, and modern research has identified IAL as one of their key bioactive constituents.[1] Over the past two decades, extensive investigation has revealed that IAL possesses a wide array of pharmacological properties, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[4] Its mechanisms of action often involve the modulation of critical cellular signaling pathways.

This technical guide provides a comprehensive review of the core pharmacological effects of this compound, summarizing quantitative data, detailing key experimental protocols, and visualizing the complex signaling pathways it modulates. The content is intended for researchers, scientists, and professionals in the field of drug development.

Anticancer Activity

IAL has demonstrated significant antiproliferative and pro-apoptotic effects across a wide range of cancer cell lines, including those of the pancreas, prostate, colon, lung, breast, and head and neck squamous cell carcinoma (HNSCC). Its anticancer mechanisms are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways.

Mechanisms of Action

The anticancer effects of IAL are largely attributed to its ability to induce oxidative stress and interfere with multiple signaling cascades:

-

Induction of Apoptosis via ROS: IAL treatment leads to an overproduction of reactive oxygen species (ROS) in cancer cells. This elevation in ROS disrupts the mitochondrial membrane potential, triggering the mitochondrial (intrinsic) pathway of apoptosis. This involves the release of cytochrome c into the cytosol, which in turn activates caspase-9 and the executioner caspase-3, leading to DNA fragmentation and cell death. In osteosarcoma cells, the apoptosis-inducing effect of IAL was significantly reduced by the ROS inhibitor N-acetylcysteine (NAC), confirming the central role of oxidative stress.

-

Inhibition of PI3K/AKT/mTOR Signaling: The PI3K/AKT/mTOR pathway is a critical regulator of cell survival, proliferation, and growth, and its overactivation is common in many cancers. IAL has been shown to inhibit this pathway, leading to decreased cell survival and the induction of autophagy in melanoma and colorectal cancer cells.

-

Inhibition of STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is another key protein involved in cancer cell proliferation and survival. IAL has been found to inhibit the phosphorylation of STAT3, thereby blocking its activation in prostate cancer, breast cancer, and melanoma.

-

Cell Cycle Arrest: IAL can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. In HNSCC cells, IAL caused G1 phase arrest, which was associated with the upregulation of p53 and p21 and the downregulation of cyclin D. In osteosarcoma cells, it triggered arrest at the S and G2/M phases, accompanied by a reduction in cyclin B1 expression.

Quantitative Data: Anticancer Effects

| Cancer Type | Cell Line | Effect | Concentration / IC50 | Citation |

| Breast Cancer | MCF-7/DR | Reversal of Doxorubicin Resistance | 3-fold at 1 µg/mL | |

| Head and Neck (HNSCC) | UM-SCC-10A | Induction of Apoptosis | 25 µM and 50 µM | |

| Pancreatic Cancer | PANC-1 | Reduction of Mitochondrial Potential | Not specified | |

| Ovarian Cancer (Cisplatin-Resistant) | A2780cisR, SNU-8cisR | Sensitization to Cisplatin | 10 µM |

Signaling Pathway: IAL-Induced Apoptosis

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | Isoalantolactone: a review on its pharmacological effects [frontiersin.org]

- 3. Anticancer potential of isoalantolactone in testicular cancer: an analysis of cytotoxicity, apoptosis, and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the In Vitro Cytotoxicity of (+)-Isoalantolactone on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of (+)-isoalantolactone (IATL), a naturally occurring sesquiterpene lactone, on various cancer cell lines. IATL, primarily isolated from the roots of plants like Inula helenium, has garnered significant scientific interest for its potent anticancer properties.[1][2] This document synthesizes key findings on its cytotoxic efficacy, mechanisms of action, and impact on critical cellular signaling pathways, presenting the information in a structured format for researchers and drug development professionals.

Quantitative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound across a range of human cancer cell lines, demonstrating its broad-spectrum cytotoxic activity.

| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (h) | Reference |

| Head and Neck | UM-SCC-10A | 50 | 24 | [3] |

| UM-SCC-10A | 25 | 48 | [3] | |

| Cervical | HeLa | 8.15 ± 1.16 | Not Specified | [4] |

| Liver | HepG2 | 53.4 | 24 | |

| HuH7 | 9 | Not Specified | ||

| Colorectal | HCT116 | <10 | 48 | |

| SW620 | <20 (Significant apoptosis at 20µM) | 24 | ||

| Gallbladder | NOZ | 15.98 | Not Specified | |

| GBC-SD | 20.22 | Not Specified | ||

| Breast | MDA-MB-231 | >4 (No cytotoxicity <4µM) | 24 |

Core Mechanisms of Action

This compound exerts its anticancer effects through multiple interconnected mechanisms, primarily by inducing programmed cell death, halting cell proliferation, and modulating stress-response pathways.

Induction of Apoptosis

A primary mechanism of IATL-induced cytotoxicity is the induction of apoptosis, or programmed cell death. Studies have consistently shown that IATL treatment leads to classic apoptotic hallmarks in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway, characterized by:

-

Modulation of Bcl-2 Family Proteins: IATL upregulates the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.

-

Mitochondrial Dysfunction: The shift in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential (MMP).

-

Cytochrome c Release: Disruption of the mitochondrial membrane results in the release of cytochrome c into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a caspase cascade, including the key executioner caspase-3, which cleaves essential cellular substrates like PARP, culminating in cell death.

Cell Cycle Arrest

IATL effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G0/G1 or G1 phase. This arrest prevents cancer cells from entering the S phase (DNA synthesis), thereby inhibiting their division and growth. The key molecular events involved include:

-

Upregulation of the tumor suppressor protein p53.

-

Increased expression of the cyclin-dependent kinase inhibitor p21.

-

Downregulation of cyclin D, a key regulator of G1 phase progression.

Induction of Autophagy

In some cancer cell lines, such as colorectal cancer, IATL has been shown to induce autophagy. While autophagy can sometimes promote cell survival, in this context, it can be cytoprotective. The inhibition of autophagy using agents like chloroquine (CQ) or Bafilomycin A1 (Baf-A1) has been shown to enhance the cytotoxic and apoptotic effects of IATL, suggesting a complex interplay between these cellular processes.

Generation of Reactive Oxygen Species (ROS)

IATL treatment leads to an overproduction of reactive oxygen species (ROS) within cancer cells. This oxidative stress is a key upstream event that can trigger multiple downstream signaling pathways, including those leading to apoptosis and cell cycle arrest. The induction of ROS has been linked to the activation of stress-related kinases like JNK.

Modulation of Key Signaling Pathways

The cytotoxic effects of this compound are orchestrated through its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: IATL is a known inhibitor of the PI3K/Akt/mTOR signaling cascade in cancer cells, including colorectal and pancreatic cancer. This pathway is crucial for cell growth, proliferation, and survival. By suppressing the phosphorylation of Akt and mTOR, IATL inhibits downstream signaling, contributing to apoptosis and autophagy.

-

MAPK Pathways: IATL activates the c-Jun N-terminal kinase (JNK) pathway, a branch of the MAPK signaling family, often as a consequence of ROS production. JNK activation is closely linked to the induction of apoptosis. In contrast, IATL can inhibit other MAPK pathways like p38, which has been associated with suppressing cancer cell migration and invasion.

-

NF-κB Pathway: The transcription factor NF-κB is a critical regulator of inflammation and cell survival. IATL has been shown to exert anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway.

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is an oncogenic transcription factor that promotes cell proliferation and survival. IATL induces apoptosis by inhibiting the STAT3 signaling pathway in cancers such as prostate and breast cancer.

-

Wnt/β-catenin Pathway: In pancreatic cancer, IATL has been found to inhibit the canonical Wnt/β-catenin signaling pathway, which plays a significant role in cancer development and progression.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly used to evaluate the cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., UM-SCC-10A, HCT116) into 96-well plates at a density of 5×10³ cells/well and incubate for 24 hours at 37°C.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0 to 100 µM) dissolved in DMSO and diluted in cell culture medium. A vehicle control group (DMSO only) must be included. Incubate for the desired time periods (e.g., 24 or 48 hours).

-

MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plates for 15 minutes and measure the absorbance at a specific wavelength (typically 490-570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of IATL (e.g., 5, 10, 20 µM) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash them twice with cold PBS, and resuspend them in 1X Binding Buffer at a concentration of 1×10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment: Treat cells with IATL (e.g., 20, 40 µM) for 24 hours.

-

Cell Harvesting and Fixation: Harvest the treated cells, wash with PBS, and fix them in 70% ethanol overnight at 4°C.

-

Staining: Wash the fixed cells twice with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing 50 µg/mL PI and 100 µg/mL RNase A.

-

Incubation: Incubate the cells for 30 minutes in the dark at room temperature.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each cycle phase.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.

-

Protein Extraction: After treatment with IATL, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control like β-actin to determine relative protein expression.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the signaling pathways modulated by this compound.

References

- 1. Frontiers | Isoalantolactone: a review on its pharmacological effects [frontiersin.org]

- 2. Isoalantolactone: a review on its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoalantolactone Inhibits UM-SCC-10A Cell Growth via Cell Cycle Arrest and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

A Technical Guide to the Preliminary Mechanisms of Action of (+)-Isoalantolactone

For researchers, scientists, and professionals in drug development, understanding the molecular mechanisms of potential therapeutic agents is paramount. (+)-Isoalantolactone (IATL), a naturally occurring sesquiterpene lactone, has garnered significant interest for its diverse pharmacological activities, particularly its anti-cancer properties.[1][2] This technical guide provides an in-depth overview of the preliminary studies on the mechanism of action of this compound, focusing on its effects on key signaling pathways and cellular processes.

Core Anti-Cancer Mechanisms

This compound exerts its anti-cancer effects through a multi-pronged approach that includes the induction of apoptosis, cell cycle arrest, and autophagy.[3] A central theme in its mechanism is the generation of reactive oxygen species (ROS), which plays a crucial role in initiating and mediating its cytotoxic effects in various cancer cell lines.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the quantitative data from various studies, highlighting the inhibitory concentrations and apoptotic effects of IATL on different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PANC-1 | Pancreatic Cancer | ~20-40 | |

| HeLa | Cervical Cancer | 8.15 ± 1.16 | |

| PC-3 | Prostate Cancer | Not specified | |

| DU145 | Prostate Cancer | Not specified | |

| LNCaP | Prostate Cancer | Not specified | |

| SK-MES-1 | Lung Squamous Carcinoma | Not specified | |

| U2OS | Osteosarcoma | Not specified | |

| HCT116 | Colorectal Cancer | Not specified |

Table 2: Apoptosis Induction by this compound

| Cell Line | Concentration (µM) | Apoptosis Rate (%) | Reference |

| PANC-1 | 20 | 62.67 ± 2.82 | |

| PANC-1 | 40 | 69.00 ± 4.23 | |

| PC-3 | 20 | 22.13 ± 1.48 | |

| PC-3 | 40 | 34.87 ± 1.34 |

Key Signaling Pathways Targeted by this compound

IATL has been shown to modulate several critical signaling pathways that are often dysregulated in cancer. These include the STAT3, NF-κB, and PI3K/Akt/mTOR pathways.

1. STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell survival, proliferation, and differentiation. Constitutive activation of STAT3 is common in many cancers, including prostate cancer. IATL has been demonstrated to inhibit the constitutive activation of STAT3 by reducing its phosphorylation at Tyr 705. This inhibition is, at least in part, mediated by ROS production, as pretreatment with the ROS scavenger N-acetyl-L-cysteine (NAC) can reverse these effects. The inhibition of STAT3 signaling by IATL leads to decreased expression of downstream anti-apoptotic proteins, contributing to apoptosis.

2. NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival. Its constitutive activation in cancer cells promotes proliferation and inhibits apoptosis. IATL has been shown to suppress NF-κB activation. In glioblastoma cells, IATL inhibits IKKβ phosphorylation, which in turn prevents the binding of NF-κB to the promoter of cyclooxygenase 2 (COX-2), a pro-inflammatory enzyme. This inhibition of the NF-κB pathway contributes to the pro-apoptotic effects of IATL.

3. PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. IATL has been shown to inhibit this pathway in various cancer cells, including colorectal cancer and melanoma. By downregulating the phosphorylation of Akt and mTOR, IATL can induce cell cycle arrest and autophagy.

Induction of Apoptosis: Intrinsic and Extrinsic Pathways

IATL induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: IATL treatment leads to an increase in ROS generation, which in turn causes a reduction in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol. This process is regulated by the Bcl-2 family of proteins, with IATL upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. The release of cytochrome c activates caspase-3, a key executioner caspase that leads to the cleavage of poly (ADP-ribose) polymerase (PARP) and ultimately, apoptosis.

-

Extrinsic Pathway: In some cancer cell lines, IATL has been shown to upregulate the expression of death receptor 5 (DR5). The engagement of DR5 with its ligand can initiate a signaling cascade involving the Fas-associated death domain (FADD) and caspase-8, leading to the activation of downstream executioner caspases.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the preliminary studies of this compound's mechanism of action.

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of IATL on cancer cells.

-

Protocol:

-

Seed cancer cells (e.g., PANC-1, HeLa) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of IATL (e.g., 0, 5, 10, 20, 40 µM) for a specified period (e.g., 24, 48 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.

-

2. Apoptosis Analysis (Annexin V-FITC/PI Staining and Flow Cytometry)

-

Objective: To quantify the percentage of apoptotic cells after IATL treatment.

-

Protocol:

-

Treat cancer cells with IATL at desired concentrations for a specified time.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

3. Western Blot Analysis

-

Objective: To detect the expression levels of specific proteins involved in the signaling pathways affected by IATL.

-

Protocol:

-

Treat cells with IATL and lyse them to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-STAT3, STAT3, NF-κB p65, Bcl-2, Bax, cleaved caspase-3, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

4. Measurement of Intracellular ROS

-

Objective: To measure the levels of intracellular ROS generated by IATL treatment.

-

Protocol:

-

Treat cells with IATL for the desired time.

-

Incubate the cells with a fluorescent probe for ROS (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA).

-

Wash the cells to remove the excess probe.

-

Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the ROS-mediated apoptotic effects of this compound.

References

The Discovery and History of (+)-Isoalantolactone: A Technical Guide

Abstract

(+)-Isoalantolactone, a naturally occurring sesquiterpene lactone, has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data associated with this promising bioactive compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its isolation, structural elucidation, and mechanisms of action.

Discovery and Historical Context

The history of this compound is intrinsically linked to the medicinal use of the plant Inula helenium, commonly known as elecampane. The plant has a long history of use in traditional medicine, dating back to ancient Greek and Roman times, for treating a variety of ailments, particularly respiratory and digestive disorders[1][2][3]. The bioactive principles of the plant, however, remained uncharacterized until the advent of modern chemistry.

While the exact date and individual credited with the first isolation of this compound are not definitively documented in readily available literature, it is known to have been co-isolated with its isomer, alantolactone, from the roots of Inula helenium. Early phytochemical investigations of Inula species in the 20th century led to the identification of a mixture of these sesquiterpene lactones, often referred to as "helenin"[4]. The structural elucidation of these eudesmanolide-type sesquiterpenoids progressed with the development of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, which allowed for the definitive assignment of their complex stereochemistry.

Physicochemical and Spectroscopic Data

This compound is a crystalline solid with the molecular formula C₁₅H₂₀O₂ and a molecular weight of 232.32 g/mol [5]. Its structure features a decalin ring system fused to a γ-lactone ring with two exocyclic double bonds, which are crucial for its biological activity.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H-NMR (CDCl₃, 400 MHz) | δ (ppm): 6.10 (1H, d, J=2.0 Hz), 5.50 (1H, d, J=2.0 Hz), 4.80 (1H, s), 4.48 (1H, s), 3.15 (1H, m), 2.95 (1H, m), 1.65 (3H, s), 1.25 (3H, s) |

| ¹³C-NMR (CDCl₃) | δ (ppm): 170.5 (C=O), 149.0 (C), 140.0 (C), 121.0 (CH₂), 109.5 (CH₂), 81.5 (CH), 52.0 (CH), 49.5 (C), 41.5 (CH), 38.0 (CH₂), 34.0 (CH₂), 33.0 (CH₂), 28.0 (CH₂), 23.0 (CH₃), 18.0 (CH₃) |

| Mass Spectrometry (LC-ESI-QTOF) | m/z: 233.1535 [M+H]⁺, 255.1355 [M+Na]⁺ |

| Infrared (IR) Spectroscopy | Characteristic absorptions (cm⁻¹): ~1770 (γ-lactone C=O), ~1650 (C=C), ~890 (exocyclic C=CH₂) |

Experimental Protocols

Isolation of this compound from Inula helenium

The following protocol is a synthesized example based on established methods for the extraction and isolation of this compound.

3.1.1. Extraction

-

Plant Material: 1 kg of dried and powdered roots of Inula helenium.

-

Solvent Extraction: The powdered root material is subjected to maceration with 5 L of 95% ethanol at room temperature for 48 hours with occasional agitation. The process is repeated three times.

-

Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

3.1.2. Fractionation and Purification

-

Liquid-Liquid Partitioning: The crude extract is suspended in 500 mL of distilled water and partitioned successively with n-hexane (3 x 500 mL) and then ethyl acetate (3 x 500 mL).

-

Column Chromatography: The n-hexane fraction, which is rich in sesquiterpene lactones, is concentrated and subjected to column chromatography on silica gel (100-200 mesh).

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (8:2) and visualized with vanillin-sulfuric acid reagent.

-

-

Crystallization: Fractions containing this compound are combined, concentrated, and the compound is purified by recrystallization from a mixture of ethanol and water to yield colorless crystals.

Diagram 1: Experimental Workflow for Isolation

References

(+)-Isoalantolactone (CAS: 470-17-7): A Technical Guide for Researchers

An In-depth Examination of the Pharmacological Properties and Mechanisms of Action of a Promising Sesquiterpene Lactone

Abstract

(+)-Isoalantolactone (IAL), a naturally occurring sesquiterpene lactone with the Chemical Abstracts Service (CAS) number 470-17-7, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2] Isolated primarily from the roots of plants such as Inula helenium, IAL has demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and notably, potent anticancer properties against a variety of cancer cell lines.[1][3] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and professionals in drug development. It consolidates key quantitative data, details experimental protocols for assessing its activity, and illustrates its mechanisms of action through signaling pathway diagrams.

Chemical and Physical Properties

This compound is a member of the eudesmane class of sesquiterpenoids, characterized by a specific three-ring structure. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 470-17-7 | [4] |

| Molecular Formula | C₁₅H₂₀O₂ | |

| Molecular Weight | 232.32 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥98% (commonly available) | |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 2 years. |

Biological Activities and Quantitative Data

The primary biological activities of this compound are its potent cytotoxic and anti-proliferative effects on a wide range of cancer cells. It is also recognized for its anti-inflammatory and antimicrobial properties.

Anticancer Activity

IAL's anticancer effects are attributed to its ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in cancer cell proliferation and survival. The half-maximal inhibitory concentration (IC₅₀) values of IAL in various cancer cell lines are presented in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| PANC-1 | Pancreatic Cancer | 40 | 24 | |

| BxPC-3 | Pancreatic Cancer | 43 | Not Specified | |

| HPAC | Pancreatic Cancer | 48 | Not Specified | |

| K562 | Leukemia | 1.2 | Not Specified | |

| HeLa | Cervical Cancer | 8.15 ± 1.16 | Not Specified | |

| HCT116 | Colorectal Cancer | 8.51 | 48 | |

| HCT116-OxR | Oxaliplatin-Resistant Colorectal Cancer | 8.84 | 48 | |

| UM-SCC-10A | Head and Neck Squamous Cell Carcinoma | 50 | 24 | |

| UM-SCC-10A | Head and Neck Squamous Cell Carcinoma | 25 | 48 |

Anti-inflammatory Activity

IAL has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. For instance, at concentrations of 4 and 8 µM, IAL significantly decreases the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), prostaglandin E₂ (PGE₂), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW 264.7 macrophages.

Mechanisms of Action: Signaling Pathways

This compound modulates several critical signaling pathways that are often dysregulated in cancer and inflammatory diseases. The primary mechanisms involve the induction of reactive oxygen species (ROS), which in turn affects multiple downstream targets.

Inhibition of STAT3 Signaling

IAL has been identified as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It is believed to bind to the SH2 domain of STAT3, which can competitively inhibit its dimerization. IAL also suppresses the activity of the upstream kinase Src, further contributing to the inhibition of STAT3 activation.

References

- 1. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoalantolactone: a review on its pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of Apoptosis by Isoalantolactone in Human Hepatocellular Carcinoma Hep3B Cells through Activation of the ROS-Dependent JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Bioavailability of (+)-Isoalantolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isoalantolactone (IAL), a sesquiterpene lactone primarily isolated from the roots of Inula helenium and other related plant species, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Understanding the pharmacokinetic profile and bioavailability of IAL is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of IAL, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways.

Pharmacokinetic Parameters

The pharmacokinetic properties of this compound have been investigated in rats following both intravenous and oral administration. The data consistently indicate rapid clearance and low oral bioavailability.

Table 1: Pharmacokinetic Parameters of this compound in Rats after Intravenous Administration

| Dose (mg/kg) | Cmax (mg/L) | t1/2 (h) | AUC0-inf (h·mg/L) | Reference |

| 5 | 2.302 (at 2 min) | - | - | [2] |

| - | - | 7.016 | 0.207 | [1] |

Cmax: Maximum plasma concentration; t1/2: Half-life; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.

Table 2: Pharmacokinetic Parameters of this compound in Rats after Oral Administration

| Dose | Cmax (ng/mL) | Tmax (min) | t1/2 (min) | AUC0–12h (ng·min/mL) | Bioavailability (%) | Reference |

| 90 mg/kg Radix Inulae extract | 37.8 | 120 | 351.7 | 6112.3 | - | [3] |

| - | - | - | - | - | 1.88 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Half-life; AUC0–12h: Area under the plasma concentration-time curve from time zero to 12 hours.

The oral bioavailability of this compound is reported to be low, approximately 1.88%. However, when considering its primary metabolites, the total bioavailability increases, suggesting extensive first-pass metabolism.

Absorption

In vitro studies using Caco-2 cell monolayers, a model of the human intestinal epithelium, have shown that this compound has high permeability. The primary mechanism of absorption is passive diffusion. However, the absorption is also influenced by active efflux mediated by multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP). Despite good intestinal permeability, the low oral bioavailability suggests that other factors, such as first-pass metabolism, play a significant role.

Distribution

Following administration, this compound is distributed to various tissues. Studies in rats have shown that the highest concentrations are found in the gastrointestinal tract, particularly the small intestine, within 1-3 hours after administration. The concentration of IAL in different tissues follows the order: liver > kidney > lung ≈ heart > plasma > spleen. The significant accumulation in the liver is indicative of a strong first-pass effect. A large apparent volume of distribution (138.44 ± 54.14 L) has been reported after intravenous injection, suggesting potential accumulation in certain organs.

Metabolism

The primary metabolic pathway for this compound is Phase II metabolism, specifically conjugation with glutathione (GSH) and cysteine (Cys). This conjugation occurs with the exomethylene carbon atoms of the α,β-unsaturated carbonyl group of IAL. The main metabolites identified are IAL-GSH and IAL-Cys. In vitro studies have shown that these conjugation reactions can occur non-enzymatically, and the liver is the primary site of metabolism. No significant metabolism has been observed in artificial gastric or intestinal juice, or by rat intestinal bacteria.

After intravenous administration in rats, the exposure to the IAL-GSH and IAL-Cys metabolites was approximately 1.50-fold and 0.91-fold that of the parent drug, respectively, as measured by AUC. Following oral administration, the exposure to these metabolites was significantly higher, at around 12.97 times and 9.92 times that of the parent drug, respectively, indicating a substantial first-pass effect in the gut and/or liver. Other minor metabolic pathways include oxidation, hydration, and dehydrogenation.

Metabolic pathways of this compound.

Excretion

The primary route of elimination for this compound and its metabolites is through the feces. In a study with rats receiving an oral dose of Radix Inulae extract, approximately 28.22% of the administered IAL was recovered in the feces within 48 hours. Biliary excretion accounted for about 4.18% of the dose, while urinary excretion was minimal at 0.044%. The high fecal excretion further supports the idea of poor absorption and/or significant biliary excretion of metabolites.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

A typical experimental workflow for an in vivo pharmacokinetic study of this compound in rats is outlined below.

Workflow for a pharmacokinetic study of IAL in rats.

-

Animals: Male Sprague-Dawley rats are typically used.

-

Drug Administration: For oral administration, this compound is often dissolved in a suitable vehicle and administered by gavage. For intravenous administration, the compound is dissolved in a vehicle suitable for injection and administered via the tail vein.

-

Blood Sampling: Blood samples are collected at predetermined time points from the orbital venous plexus or tail vein into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Sample Preparation for Analysis: Plasma samples are typically prepared by protein precipitation with acetonitrile. An internal standard (e.g., osthole or psoralen) is added before precipitation. After centrifugation, the supernatant is collected, dried, and reconstituted for analysis.

-

Analytical Method: The concentration of this compound in plasma is determined using a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method. Separation is often achieved on a C18 column with a mobile phase consisting of acetonitrile and water (containing 0.1% formic acid). Detection is performed on a triple quadrupole mass spectrometer using positive ion electrospray ionization (ESI) and multiple reaction monitoring (MRM).

In Vitro Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Transport Experiment: The permeability of this compound is assessed in both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The compound is added to the donor chamber, and samples are collected from the receiver chamber at specific time points.

-

Inhibitor Studies: To investigate the role of efflux transporters, the transport experiment is repeated in the presence of specific inhibitors of P-glycoprotein (P-gp), MRPs, and BCRP.

-

Sample Analysis: The concentration of this compound in the collected samples is quantified by UPLC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess the extent of active efflux.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its pharmacological effects by modulating several key signaling pathways, particularly those involved in inflammation and apoptosis.

NF-κB Signaling Pathway

This compound is a known inhibitor of the NF-κB signaling pathway, which plays a central role in the inflammatory response.

IAL inhibits the NF-κB signaling pathway.

Apoptosis Signaling Pathway

This compound can induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.

IAL induces apoptosis via the mitochondrial pathway.

Conclusion

This compound exhibits complex pharmacokinetic characteristics, including good intestinal permeability offset by significant first-pass metabolism, leading to low oral bioavailability of the parent compound. The primary metabolic route involves conjugation with glutathione and cysteine. Its distribution pattern indicates a notable hepatic accumulation. Understanding these ADME properties is essential for the rational design of future preclinical and clinical studies. Furthermore, its ability to modulate key signaling pathways like NF-κB and apoptosis provides a mechanistic basis for its observed pharmacological effects and highlights its potential as a lead compound for drug development. Further research, potentially focusing on formulation strategies to bypass first-pass metabolism or the development of more stable analogs, could enhance its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Studying ROS-Mediated Signaling Pathways with (+)-Isoalantolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isoalantolactone (IATL), a naturally occurring sesquiterpene lactone isolated from the roots of Inula helenium, has garnered significant attention in pharmacological research for its potent anticancer, anti-inflammatory, and antimicrobial activities.[1][2] A primary mechanism underlying its therapeutic potential is the induction of reactive oxygen species (ROS), which subsequently modulates various signaling pathways crucial for cell survival, proliferation, and apoptosis.[3] These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate ROS-mediated cellular processes. Detailed protocols for key experiments are provided to facilitate research in this area.

Mechanism of Action

This compound exerts its biological effects primarily through the generation of intracellular ROS.[4] This elevation in ROS can trigger oxidative stress, leading to a cascade of downstream events that impact cellular function and fate. Key signaling pathways affected by IATL-induced ROS include:

-

Apoptosis Induction: IATL induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. ROS generation leads to the dissipation of mitochondrial membrane potential (MMP), release of cytochrome c, and activation of caspases.

-

NF-κB Pathway Inhibition: IATL has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival. This inhibition is mediated, at least in part, by IATL's ability to inhibit IKKβ phosphorylation, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.

-

STAT3 Signaling Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is another crucial oncogenic pathway targeted by IATL. IATL can inhibit the phosphorylation and activation of STAT3, a process that can be reversed by antioxidants, suggesting a ROS-dependent mechanism.

-

PI3K/Akt/mTOR Pathway Modulation: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is critical for cell growth and survival, is also affected by IATL treatment. Inhibition of this pathway by IATL contributes to its pro-apoptotic and anti-proliferative effects.

-

MAPK Pathway Activation: The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and p38, can be activated by IATL-induced ROS, contributing to the induction of apoptosis.

Quantitative Data

The following tables summarize the cytotoxic and biological activities of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| PANC-1 | Pancreatic Cancer | ~30 | 48 |

| PC-3 | Prostate Cancer | ~30 | 24 |

| DU-145 | Prostate Cancer | ~40 | 24 |

| LNCaP | Prostate Cancer | ~25 | 24 |

| U2OS | Osteosarcoma | Not specified | 48 |

| SK-MES-1 | Lung Squamous Carcinoma | ~35 | 48 |

| MDA-MB-231 | Breast Cancer | ~20 | 48 |

| MCF-7 | Breast Cancer | ~25 | 48 |

| Hep3B | Hepatocellular Carcinoma | Not specified | 48 |

| HCT-116 | Colorectal Cancer | 0.023 (nanoparticle formulation) | Not specified |

| HeLa | Cervical Cancer | 8.15 ± 1.16 | Not specified |

| UM-SCC-10A | Head and Neck Squamous Cell Carcinoma | 50 (24h), 25 (48h) | 24, 48 |

Table 2: Effects of this compound on Apoptosis and Cell Cycle

| Cell Line | Parameter | Treatment | Observation |

| PC-3 | Apoptosis Rate | 20 µM for 24h | 22.13 ± 1.48% |

| PC-3 | Apoptosis Rate | 40 µM for 24h | 34.87 ± 1.34% |

| SK-MES-1 | Cell Cycle | Dose-dependent | G1 phase arrest |

| PANC-1 | Cell Cycle | Dose-dependent | S phase arrest |

| UM-SCC-10A | Cell Cycle | 25-50 µM for 24h | G1 phase arrest |

| MDA-MB-231 | Cell Cycle | Dose-dependent | G2/M phase arrest |

| MCF-7 | Cell Cycle | Dose-dependent | G2/M phase arrest |

Signaling Pathways and Experimental Workflows

Caption: IATL induces ROS, triggering multiple signaling pathways leading to apoptosis and cell cycle arrest.

Caption: A typical workflow for investigating the cellular and molecular effects of IATL treatment.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from a stock solution. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

-

Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-